molecular formula C16H27NO4 B12288480 tert-butyl 4-((E)-2-ethoxycarbonyl-1-methylvinyl)piperidine-1-carboxylate

tert-butyl 4-((E)-2-ethoxycarbonyl-1-methylvinyl)piperidine-1-carboxylate

Cat. No.: B12288480
M. Wt: 297.39 g/mol
InChI Key: QUDSNEJIIQZYKF-VAWYXSNFSA-N
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Description

tert-butyl 4-((E)-2-ethoxycarbonyl-1-methylvinyl)piperidine-1-carboxylate (synonyms: ethyl E-N-BOC-piperidin-4-ylacrylate, 1-Boc-4-(2-ethoxycarbonylvinyl)piperidine) is a piperidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an (E)-configured ethoxycarbonylvinyl substituent at the 4-position of the piperidine ring . This compound is primarily utilized as an intermediate in organic synthesis, particularly in cross-coupling reactions and the construction of complex heterocycles. Its vinyl ester moiety confers reactivity toward nucleophilic additions and cycloadditions, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

tert-butyl 4-[(E)-4-ethoxy-4-oxobut-2-en-2-yl]piperidine-1-carboxylate

InChI

InChI=1S/C16H27NO4/c1-6-20-14(18)11-12(2)13-7-9-17(10-8-13)15(19)21-16(3,4)5/h11,13H,6-10H2,1-5H3/b12-11+

InChI Key

QUDSNEJIIQZYKF-VAWYXSNFSA-N

Isomeric SMILES

CCOC(=O)/C=C(\C)/C1CCN(CC1)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C=C(C)C1CCN(CC1)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate typically involves the reaction of 1-Boc-4-piperidone with ethyl acetoacetate under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the piperidone. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature.

Industrial Production Methods

In an industrial setting, the production of Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the double bond to a single bond.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of various chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 3-(1-Boc-4-piperidinyl)-2-butenoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include metabolic processes or signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The compound’s structural analogs differ in the substituents at the 4-position of the piperidine ring. Below is a comparative analysis:

Table 1: Key Structural Differences
Compound Name Substituent at Piperidine 4-Position Functional Groups Present
tert-butyl 4-((E)-2-ethoxycarbonyl-1-methylvinyl)piperidine-1-carboxylate (E)-2-ethoxycarbonyl-1-methylvinyl Vinyl ester, Boc-protected amine
tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b) Saturated 4-methylpentyl chain Alkyl chain, Boc-protected amine
tert-butyl (E)-4-(5-(3-methoxyphenyl)-5-oxopent-3-en-1-yl)piperidine-1-carboxylate (S15) Conjugated enone linked to 3-methoxyphenyl Enone, aromatic ether, Boc-protected amine
tert-butyl (E)-4-(4-methoxystyryl)piperidine-1-carboxylate (2) Styryl group with 4-methoxy substitution Aromatic, vinyl, Boc-protected amine
tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate 2-hydroxyethyl Alcohol, Boc-protected amine

Physical and Spectroscopic Properties

Table 2: Comparative NMR Data
Compound Key ¹H NMR Signals (δ, ppm) Key ¹³C NMR Signals (δ, ppm)
Target Compound Vinyl protons: ~6.3 (d, J=16 Hz), 5.8 (q, J=7 Hz) Ester carbonyl: ~166; Boc carbonyl: ~155
tert-butyl 4-(4-methylpentyl)piperidine-1-carboxylate (3b) Alkyl protons: 0.85–1.25 (m) Alkyl carbons: 22–35; Boc carbonyl: 155
tert-butyl (E)-4-(4-methoxystyryl)piperidine-1-carboxylate (2) Styryl protons: 6.6–7.4 (m, aromatic), 6.2 (d, J=16 Hz, vinyl) Aromatic carbons: 114–161; Boc carbonyl: 155

The target compound’s vinyl protons exhibit characteristic downfield shifts due to conjugation with the ester group, while alkyl-substituted analogs show upfield shifts for saturated protons .

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